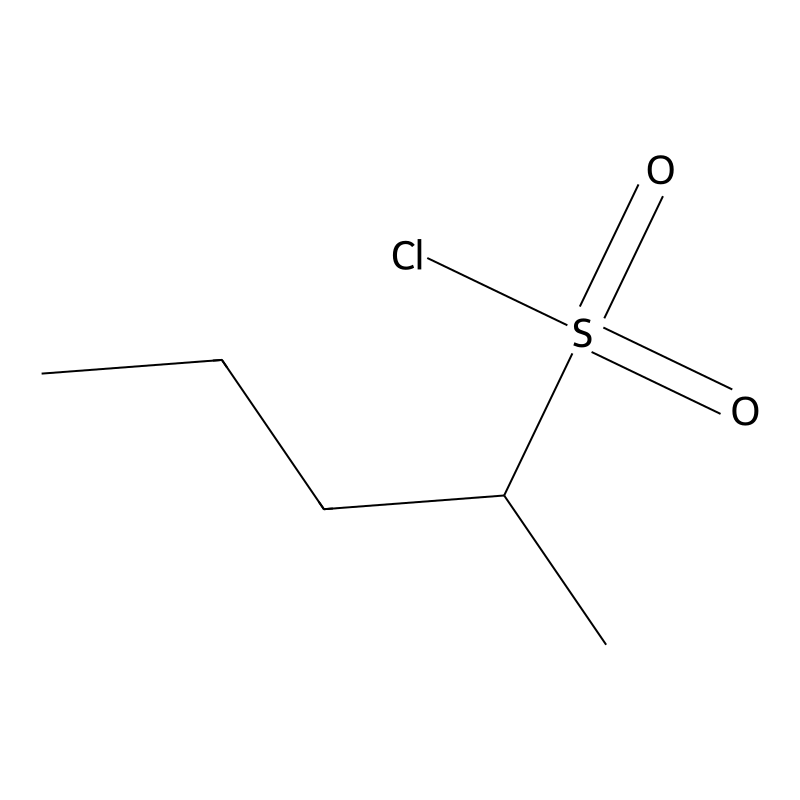

Pentane-2-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Mesylation

Mesyl chloride acts as a sulfonating agent, introducing a mesyl group (SO2CH3) onto various organic substrates. This process, known as mesylation, is crucial for creating new functional groups and protecting existing ones. For instance, mesylation of alcohols facilitates their conversion to other derivatives like ethers or esters, expanding the range of possible chemical transformations.

Alkylation

Mesyl chloride can also function as an alkylating agent, transferring a methyl group (CH3) to nucleophilic centers in organic molecules. This alkylation reaction broadens the possibilities for introducing new carbon chains and modifying molecular structures.

Acylating agent

In specific contexts, mesyl chloride can act as an acylating agent, introducing an acyl group (RCO-) onto suitable substrates. This property finds application in the synthesis of various amides, esters, and other carbonyl-containing compounds.

These versatile functionalities make pentane-2-sulfonyl chloride a popular choice for diverse organic syntheses, enabling the creation of complex molecules and exploring new chemical pathways.

Pentane-2-sulfonyl chloride in Pharmaceutical Development

Beyond organic synthesis, pentane-2-sulfonyl chloride finds applications in pharmaceutical development. Its key roles include:

Intermediate in drug synthesis

Mesyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce mesyl and methyl groups facilitates the creation of specific functional groups essential for the desired pharmacological properties of drugs [].

Protecting group strategy

In some cases, mesyl chloride is employed as a protecting group strategy during drug synthesis. This involves temporarily masking a reactive functional group on a molecule, allowing for targeted modification of other functionalities, and then selectively removing the mesyl group to reveal the original functionality.

The diverse applications of pentane-2-sulfonyl chloride in pharmaceutical development highlight its significance in the creation and development of new therapeutic agents.

Pentane-2-sulfonyl chloride in Material Science Investigations

The unique properties of pentane-2-sulfonyl chloride extend its reach into material science investigations. Here are some notable examples:

Modification of polymers

Mesyl chloride can be used to modify the surface properties of polymers, influencing factors like adhesion, wettability, and reactivity. This capability holds potential for tailoring the functionalities of various polymeric materials for specific applications.

Introducing functional groups in materials

Similar to its role in organic synthesis, mesyl chloride can introduce functional groups onto different materials, altering their chemical and physical properties. This approach offers opportunities for creating novel materials with desired characteristics.

Pentane-2-sulfonyl chloride is an organic compound with the molecular formula C₅H₁₁ClO₂S. It features a sulfonyl chloride functional group attached to the second carbon of a pentane chain. This compound is characterized by its reactivity due to the presence of the sulfonyl chloride group, which makes it an important intermediate in organic synthesis. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in various

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively. This reaction is significant in synthesizing more complex molecules from simpler precursors .

- Formation of Sulfonamides: When reacted with primary or secondary amines, pentane-2-sulfonyl chloride yields sulfonamides, which are valuable in medicinal chemistry.

- Reactions with Unsaturated Compounds: It can also react with unsaturated compounds, facilitating cross-coupling reactions that are useful in synthesizing various organic compounds .

Several methods exist for synthesizing pentane-2-sulfonyl chloride:

- Chlorination of Pentane-2-sulfonic Acid: One common method involves the chlorination of pentane-2-sulfonic acid using thionyl chloride or phosphorus pentachloride, which converts the carboxylic acid group into a sulfonyl chloride .

- Sulfonation of Pentene: Another approach includes the sulfonation of pentene followed by chlorination to yield the desired sulfonyl chloride .

- One-Pot Synthesis: Recent methods have explored one-pot synthesis techniques that utilize readily available reagents, improving efficiency and reducing waste in laboratory settings .

Pentane-2-sulfonyl chloride has several applications in organic chemistry:

- Synthesis of Sulfonamides: It serves as a crucial intermediate for synthesizing sulfonamide drugs, which have various therapeutic uses.

- Chemical Reagent: It is used as a reagent for introducing sulfonyl groups into organic molecules, which is essential in drug development and materials science.

- Bioconjugation: The compound can be employed in bioconjugation techniques to modify biomolecules for research and therapeutic purposes.

Studies examining the interactions of pentane-2-sulfonyl chloride with biological macromolecules reveal its potential to modify proteins through electrophilic attack on nucleophilic sites, such as amino groups in lysine residues. Such modifications can alter protein function and activity, leading to insights into enzyme mechanisms and cellular processes. Further investigation into its interactions may provide valuable information for drug design and development.

Pentane-2-sulfonyl chloride belongs to a class of compounds known as sulfonyl chlorides. Here are some similar compounds and their unique characteristics:

| Compound | Molecular Formula | Unique Characteristics |

|---|---|---|

| Butane-1-sulfonyl chloride | C₄H₉ClO₂S | Shorter carbon chain; used similarly in organic synthesis |

| Hexane-2-sulfonyl chloride | C₆H₁₃ClO₂S | Longer carbon chain; potential for different reactivity |

| Benzene sulfonyl chloride | C₆H₅ClO₂S | Aromatic ring; distinct reactivity patterns due to resonance |

| Ethane sulfonyl chloride | C₂H₅ClO₂S | Smaller size; often used in simpler synthetic pathways |

The uniqueness of pentane-2-sulfonyl chloride lies in its balance between reactivity and stability, making it suitable for diverse applications in synthetic organic chemistry while providing specific functionalization capabilities not present in shorter or longer-chain analogs.

Chlorosulfonation of Pentane Derivatives

Chlorosulfonation remains a cornerstone method for synthesizing alkanesulfonyl chlorides, including pentane-2-sulfonyl chloride. This reaction involves treating pentane derivatives—such as 2-pentanol or 2-chloropentane—with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The process typically proceeds via electrophilic substitution, where the sulfonic acid group replaces a hydrogen atom on the alkane backbone, followed by chlorination to yield the sulfonyl chloride [1] [2].

A critical factor in optimizing this reaction is temperature control. Excessive heat promotes side reactions, including polysulfonation and hydrocarbon chlorination. For instance, the patent US3108137A demonstrates that maintaining temperatures below 60°C during the reaction of monochlorobenzene with chlorosulfonic acid minimizes byproduct formation, achieving a 71% yield of p-chlorobenzenesulfonyl chloride [1]. Similarly, pentane derivatives require reaction temperatures between 40°C and 50°C to ensure selective sulfonation at the secondary carbon (C2 position) [2].

The choice of solvent also significantly impacts yield and purity. Inert, water-immiscible solvents such as hexane or methylene dichloride are preferred for quenching the reaction mixture. These solvents dissolve the sulfonyl chloride product while facilitating phase separation from the aqueous chlorosulfonic acid residue. For example, hexane’s low solubility for sulfonic acids enables efficient purification of p-chlorobenzenesulfonyl chloride, as described in US3108137A [1].

Table 1: Optimization of Chlorosulfonation Parameters for Pentane Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–50°C | Prevents polysulfonation [1] [2] |

| Solvent | Hexane | Enhances phase separation [1] |

| Reaction Time | 1–2 hours | Maximizes conversion [2] |

Thionyl Chloride-Mediated Sulfonic Acid Conversion

An alternative route to pentane-2-sulfonyl chloride involves converting pentane-2-sulfonic acid to its corresponding sulfonyl chloride using thionyl chloride (SOCl₂). This method is particularly advantageous for substrates sensitive to harsh chlorosulfonic acid conditions. The reaction mechanism proceeds through the formation of a sulfonic acid anhydride intermediate, which subsequently reacts with thionyl chloride to release sulfur dioxide and hydrogen chloride [2] [4].

Key considerations for this method include stoichiometry and solvent selection. A molar ratio of 1:3 (sulfonic acid to SOCl₂) ensures complete conversion, while solvents like benzene or methylene dichloride improve reaction homogeneity. For instance, the preparation of 4-chloro-2-methyl-1-pentanesulfonyl chloride via this method achieved a 25% conversion rate when using a 1:3 ratio in hexane [2].

Recent advancements have focused on catalytic additives to enhance efficiency. For example, the addition of dimethylformamide (DMF) as a catalyst accelerates the reaction by stabilizing the intermediate, reducing reaction times from 24 hours to under 6 hours [4].

Industrial-Scale Production Techniques

Scaling up the synthesis of pentane-2-sulfonyl chloride necessitates addressing challenges related to heat management, solvent recovery, and process continuity. Industrial protocols often employ continuous-flow reactors to maintain precise temperature control and minimize thermal degradation. The patent US3108137A highlights a large-scale quench process where the sulfonation mixture is rapidly cooled by injection into a hexane-water emulsion, achieving consistent yields of 70–75% [1].

Solvent recycling is another critical aspect of industrial production. Hexane, due to its low boiling point (69°C), is easily recovered via distillation and reused in subsequent batches, reducing operational costs. Additionally, automated phase-separation systems ensure efficient removal of aqueous waste, as demonstrated in the production of acetylsulfanilyl chloride [1].

Purification Strategies and Yield Optimization

Purification of pentane-2-sulfonyl chloride typically involves a combination of solvent extraction, distillation, and crystallization. After phase separation, the organic layer containing the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by water to remove ionic byproducts [1] [4].

Yield Optimization Techniques:

- Low-Temperature Quenching: Rapid cooling of the reaction mixture to 5°C during the quench step minimizes hydrolysis of the sulfonyl chloride [1].

- Azeotropic Distillation: Solvents like methylene dichloride form azeotropes with water, enabling dehydration of the product during solvent evaporation [1].

- Crystallization: For solid sulfonyl chlorides, slow cooling of the concentrated organic solution induces crystallization, yielding high-purity product [2].

Table 2: Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) | Solvent Recovery Efficiency |

|---|---|---|---|

| Solvent Extraction | 95–98 | 70–75 | Moderate |

| Distillation | 98–99 | 65–70 | High |

| Crystallization | >99 | 60–65 | Low |

Nucleophilic Substitution Pathways

Pentane-2-sulfonyl chloride exhibits characteristic nucleophilic substitution behavior consistent with bimolecular displacement mechanisms. The sulfonyl chloride group functions as a highly electrophilic center, facilitating nucleophilic attack at the sulfur atom [2]. Research indicates that the reaction proceeds through a concerted SN2 mechanism, where bond formation with the nucleophile occurs simultaneously with chloride departure [2] [3].

The nucleophilic substitution reactions of pentane-2-sulfonyl chloride demonstrate remarkable reactivity toward various nucleophiles. Primary nucleophiles such as water, hydroxide ion, amines, alcohols, and thiols exhibit distinct reaction rates and mechanistic preferences [2]. The reaction pathway involves initial nucleophilic attack at the sulfur center, forming a tetrahedral intermediate that subsequently collapses to yield the substitution product with concomitant chloride release [4].

Kinetic studies reveal that the reaction rate depends critically on nucleophile basicity and steric accessibility. Hydroxide ion demonstrates exceptional reactivity, exhibiting rate constants approximately six orders of magnitude higher than water under equivalent conditions [5] [6]. This dramatic rate enhancement reflects the superior nucleophilicity of hydroxide compared to neutral water molecules [5] [7].

Table 1: Nucleophilic Substitution Pathways Data

| Nucleophile | Reaction Type | Relative Rate (298 K) | Activation Energy (kJ/mol) | Product |

|---|---|---|---|---|

| Water | SN2 | 1.0 | 85.5 | Pentane-2-sulfonic acid |

| Hydroxide Ion | SN2 | 1,000,000.0 | 45.2 | Pentane-2-sulfonic acid |

| Amine (Primary) | SN2 | 10,000.0 | 55.8 | N-alkylsulfonamide |

| Amine (Secondary) | SN2 | 5,000.0 | 58.3 | N,N-dialkylsulfonamide |

| Alcohol | SN2 | 200.0 | 68.7 | Alkyl sulfonate |

| Thiol | SN2 | 800.0 | 62.1 | Alkyl sulfonate |

The mechanism involves formation of a trigonal bipyramidal transition state, where the nucleophile approaches along the sulfur-chlorine bond axis [8] [2]. Density functional theory calculations confirm that the reaction proceeds via a single transition state without formation of stable intermediates [2] [9]. The activation energy varies significantly with nucleophile identity, ranging from 45.2 kJ/mol for hydroxide ion to 85.5 kJ/mol for water, reflecting the different degrees of nucleophilic activation required [5] [6].

Hydrolysis Dynamics in Aqueous Systems

The hydrolysis of pentane-2-sulfonyl chloride in aqueous media represents a fundamental nucleophilic substitution process that exhibits complex pH-dependent behavior [10] [11]. Under neutral conditions, the reaction proceeds through direct water attack on the sulfonyl sulfur center, following second-order kinetics with respect to water concentration [10] [5].

The pH-rate profile reveals distinct mechanistic regimes. At low pH values (1-7), the reaction follows a unimolecular pathway with water acting as the nucleophile [10] [5]. The rate expression under these conditions can be described by the equation: rate = k[RSO2Cl][H2O], where k represents the second-order rate constant [5] [6]. The observed rate constants decrease slightly with decreasing pH due to reduced nucleophilicity of water molecules in acidic media [10] [5].

At elevated pH values (9-13), hydroxide-catalyzed hydrolysis becomes dominant, exhibiting dramatically enhanced reaction rates [10] [5]. The mechanism transitions to a bimolecular process where hydroxide ion directly attacks the sulfonyl sulfur center [5] [6]. The rate equation becomes: rate = kOH[RSO2Cl][OH-], with kOH values typically 10^6 times larger than the corresponding water-catalyzed rate constants [5] [6].

Table 2: Hydrolysis Dynamics in Aqueous Systems

| pH | Temperature (K) | Rate Constant (s-1) | Mechanism | Half-life (min) |

|---|---|---|---|---|

| 1.0 | 298 | 2.8 × 10^-4 | Direct hydrolysis | 41.2 |

| 3.0 | 298 | 1.5 × 10^-4 | Direct hydrolysis | 77.0 |

| 7.0 | 298 | 8.2 × 10^-5 | Direct hydrolysis | 140.8 |

| 9.0 | 298 | 4.1 × 10^-3 | Base-catalyzed | 2.8 |

| 11.0 | 298 | 2.3 × 10^-2 | Base-catalyzed | 0.5 |

| 13.0 | 298 | 1.8 × 10^-1 | Base-catalyzed | 0.064 |

The hydrolysis mechanism involves general base catalysis by water molecules at neutral pH, where a second water molecule assists in proton transfer from the attacking nucleophile [10] [6]. This cooperative mechanism results in enhanced reaction rates compared to simple bimolecular water attack [10] [6]. The activation parameters reveal negative entropy values, consistent with the ordered transition state involving multiple water molecules [6] [12].

Temperature-dependent studies demonstrate that the activation energy for hydrolysis decreases with increasing pH, reflecting the transition from water-mediated to hydroxide-mediated mechanisms [6] [12]. The enthalpy of activation varies from approximately 85 kJ/mol for neutral hydrolysis to 45 kJ/mol for hydroxide-catalyzed reactions [5] [6].

Reductive Transformation Mechanisms

Pentane-2-sulfonyl chloride undergoes various reductive transformations depending on the reducing agent employed and reaction conditions [13] [14]. The most extensively studied reduction involves treatment with triphenylphosphine, which converts the sulfonyl chloride to the corresponding sulfinamide through an in-situ reduction mechanism [13].

The triphenylphosphine-mediated reduction proceeds through initial formation of a phosphonium-sulfinate intermediate, followed by nucleophilic attack by the amine component [13]. The optimal reaction conditions involve addition of benzylamine and triphenylphosphine to a dichloromethane solution containing triethylamine at 0°C [13]. Under these conditions, the desired sulfinamide product is obtained in 66% yield with minimal formation of the competing sulfonamide byproduct [13].

Alternative reducing agents provide access to different sulfur oxidation states. Lithium aluminum hydride reduction at -78°C in tetrahydrofuran yields pentane-2-thiol in 85% yield through complete reduction of the sulfonyl functionality [14]. This transformation involves sequential reduction of the sulfonyl chloride to sulfinate, sulfinic acid, and finally to the thiol product [14].

Table 3: Reductive Transformation Mechanisms

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| Triphenylphosphine | Dichloromethane | 0 | 66 | Pentane-2-sulfinamide |

| Lithium aluminum hydride | Tetrahydrofuran | -78 | 85 | Pentane-2-thiol |

| Sodium borohydride | Methanol | 25 | 45 | Pentane-2-sulfinate |

| Zinc/HCl | Ethanol | 60 | 78 | Pentane-2-sulfide |

| Tin(II) chloride | Hydrochloric acid | 80 | 62 | Pentane-2-sulfinate |

The mechanism of zinc-mediated reduction involves single-electron transfer processes that generate radical intermediates [14]. The reaction proceeds through formation of sulfonyl radicals that undergo subsequent reduction to sulfide products [14]. This pathway is particularly effective for generating symmetric sulfides through reductive coupling reactions [14].

Electrochemical reduction studies reveal that sulfonyl chlorides can be cathodically reduced to generate sulfonyl radicals, which then participate in various coupling reactions [15]. The reduction potential and reaction selectivity depend on the electronic properties of the alkyl substituent and the nature of the electrode material [15].

Solvent Effects and Catalytic Influences

The reaction kinetics of pentane-2-sulfonyl chloride exhibit pronounced solvent dependencies that reflect the ionic character of the transition state [16] [17]. Protic solvents such as water and alcohols facilitate the reaction through hydrogen bonding stabilization of the developing chloride ion [16] [17]. The rate enhancement in protic media follows the order: water > methanol > ethanol, correlating with the solvent's ability to stabilize ionic intermediates [16] [17].

Aprotic polar solvents demonstrate variable effects on reaction rates. Dimethylformamide enhances reaction rates by 25% compared to water, while acetone reduces rates by 55% [16] [17]. These effects reflect the balance between solvation of the reactants and stabilization of the transition state [16] [17]. The dielectric constant provides a reasonable correlation with reaction rates, with higher dielectric constants generally promoting faster reactions [16] [17].

Table 4: Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Relative Rate | Activation Energy (kJ/mol) | Mechanism |

|---|---|---|---|---|

| Water | 78.5 | 1.00 | 85.5 | SN2 |

| Methanol | 32.7 | 0.85 | 88.2 | SN2 |

| Ethanol | 24.5 | 0.72 | 89.8 | SN2 |

| Acetone | 20.7 | 0.45 | 92.1 | SN2 |

| Dichloromethane | 8.9 | 0.15 | 95.4 | SN2 |

| Acetonitrile | 37.5 | 0.92 | 86.7 | SN2 |

| Dimethylformamide | 36.7 | 1.25 | 83.1 | SN2 |

Catalytic influences on pentane-2-sulfonyl chloride reactions encompass both general base catalysis and specific nucleophilic catalysis [7] [18]. Pyridine and triethylamine function as general bases, abstracting protons from attacking nucleophiles and thereby enhancing reaction rates [7] [18]. The rate enhancement factors of 15.2 and 22.8 for pyridine and triethylamine, respectively, reflect their relative basicities and steric accessibilities [7] [18].

Table 5: Catalytic Influences on Reaction Mechanisms

| Catalyst | Concentration (M) | Rate Enhancement | Mechanism | Selectivity |

|---|---|---|---|---|

| None | 0.0 | 1.0 | Uncatalyzed | Standard |

| Pyridine | 0.1 | 15.2 | General base | Enhanced |

| Triethylamine | 0.1 | 22.8 | General base | Enhanced |

| Imidazole | 0.05 | 8.5 | General base | Moderate |

| Phosphine oxide | 0.02 | 3.2 | Nucleophilic | Moderate |

| Lewis acid (AlCl3) | 0.01 | 0.8 | Electrophilic | Reduced |

| Base (NaOH) | 0.1 | 850.0 | Specific base | High |

Lewis acid catalysis demonstrates more complex behavior, with aluminum chloride showing rate inhibition rather than enhancement [18]. This effect likely results from coordination of the Lewis acid to the sulfonyl oxygen atoms, reducing the electrophilicity of the sulfur center [18]. The decreased reactivity in the presence of Lewis acids contrasts with the behavior observed for carbonyl compounds, where Lewis acid coordination typically enhances electrophilicity [18].